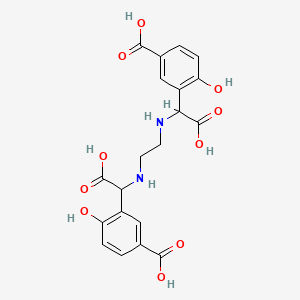
isopropylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
isopropylacetate can be synthesized through various methods. One common method involves the esterification of isovaleric acid with alcohols such as methanol or ethanol in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, isovalerate is often produced through the fermentation of branched-chain amino acids by specific microbial strains. This method is advantageous due to its sustainability and cost-effectiveness. The fermentation process involves the use of anaerobic reactors where microorganisms convert amino acids into isovalerate under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
isopropylacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isovaleric acid.
Reduction: Reduction of isovalerate can yield isovaleric alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isovaleric alcohol.
Substitution: Various substituted isovalerates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
isopropylacetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isovalerate involves its interaction with specific molecular targets and pathways. In microbial metabolism, isovalerate is degraded by syntrophic bacteria in cooperation with methanogenic archaea. The degradation process involves the transfer of electrons from isovalerate to hydrogen and formate, which are then utilized by methanogens to produce methane . In therapeutic applications, isovalerate derivatives have been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and regulating the expression of proapoptotic and antiapoptotic genes .
Comparación Con Compuestos Similares
isopropylacetate can be compared with other branched-chain fatty acids such as:
Isobutyrate: Similar to isovalerate, isobutyrate is an intermediate in anaerobic digestion and has applications in microbial metabolism and industrial processes.
Valerate: Valerate is a straight-chain fatty acid that differs from isovalerate in its structure and metabolic pathways.
Geranyl isovalerate: This compound is a derivative of isovalerate and has shown potential anticancer properties.
This compound is unique due to its branched structure, which influences its chemical reactivity and metabolic pathways. Its role as an intermediate in anaerobic digestion and its potential therapeutic applications further highlight its significance in various fields .
Propiedades
Fórmula molecular |
C5H9O2- |
|---|---|
Peso molecular |
101.12 g/mol |
Nombre IUPAC |
3-methylbutanoate |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |
Clave InChI |
GWYFCOCPABKNJV-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)[O-] |
SMILES canónico |
CC(C)CC(=O)[O-] |
Sinónimos |
3-methylbutyrate 3-methylbutyric acid isovaleric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


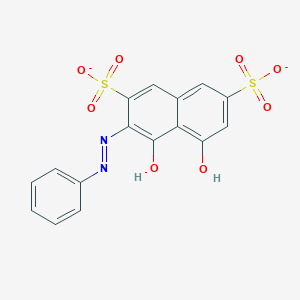
![3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230537.png)
![7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230540.png)
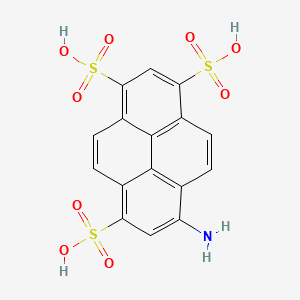
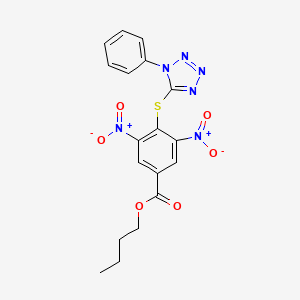
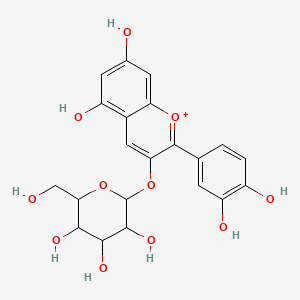
![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1230544.png)
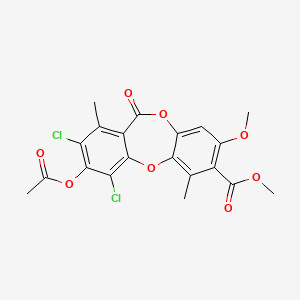
![3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide](/img/structure/B1230548.png)
![5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B1230550.png)
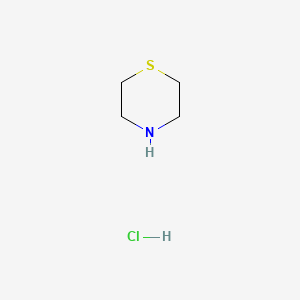
![2-[3-[(4-Chlorophenyl)methylidene]-6-methoxy-2-methylinden-1-yl]acetic acid](/img/structure/B1230554.png)

